beta-Endorphin (1-27)

opioid pharmacology epsilon receptor agonist-antagonist inversion

beta-Endorphin (1-27) (CAS 66954-40-3) is a naturally occurring C-terminally truncated fragment of the 31-residue opioid peptide beta-endorphin, lacking the four C-terminal residues Lys-Lys-Gly-Glu. It is produced endogenously via post-translational proteolytic processing of pro-opiomelanocortin (POMC) and constitutes approximately 13.4% of total beta-endorphin immunoreactivity in human hypothalamus.

Molecular Formula C136H215N35O39S
Molecular Weight 2996.4 g/mol
CAS No. 66954-40-3
Cat. No. B1602276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Endorphin (1-27)
CAS66954-40-3
Synonymseta-endorphin (1-27)
beta-endorphin(1-27)
beta-endorphin-(1-27)
Molecular FormulaC136H215N35O39S
Molecular Weight2996.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
InChIInChI=1S/C136H215N35O39S/c1-17-71(9)107(131(204)156-86(38-27-30-51-139)116(189)159-94(60-101(142)179)121(194)148-73(11)112(185)162-96(136(209)210)59-81-62-144-67-147-81)167-132(205)108(72(10)18-2)166-113(186)74(12)149-122(195)95(61-102(143)180)158-115(188)84(36-25-28-49-137)152-125(198)93(58-79-34-23-20-24-35-79)157-123(196)90(54-68(3)4)161-133(206)110(76(14)175)169-130(203)106(70(7)8)165-126(199)91(55-69(5)6)160-129(202)99-39-31-52-171(99)135(208)111(77(15)176)170-119(192)87(44-46-100(141)178)153-127(200)97(65-172)163-117(190)85(37-26-29-50-138)151-118(191)88(45-47-105(183)184)154-128(201)98(66-173)164-134(207)109(75(13)174)168-120(193)89(48-53-211-16)155-124(197)92(57-78-32-21-19-22-33-78)150-104(182)64-145-103(181)63-146-114(187)83(140)56-80-40-42-82(177)43-41-80/h19-24,32-35,40-43,62,67-77,83-99,106-111,172-177H,17-18,25-31,36-39,44-61,63-66,137-140H2,1-16H3,(H2,141,178)(H2,142,179)(H2,143,180)(H,144,147)(H,145,181)(H,146,187)(H,148,194)(H,149,195)(H,150,182)(H,151,191)(H,152,198)(H,153,200)(H,154,201)(H,155,197)(H,156,204)(H,157,196)(H,158,188)(H,159,189)(H,160,202)(H,161,206)(H,162,185)(H,163,190)(H,164,207)(H,165,199)(H,166,186)(H,167,205)(H,168,193)(H,169,203)(H,170,192)(H,183,184)(H,209,210)/t71-,72-,73-,74-,75+,76+,77+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-,109-,110-,111-/m0/s1
InChIKeyYJSWNLXQDXMHRT-BSNLFYLESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Endorphin (1-27) CAS 66954-40-3: What Scientific Buyers Must Know Before Procurement


beta-Endorphin (1-27) (CAS 66954-40-3) is a naturally occurring C-terminally truncated fragment of the 31-residue opioid peptide beta-endorphin, lacking the four C-terminal residues Lys-Lys-Gly-Glu. It is produced endogenously via post-translational proteolytic processing of pro-opiomelanocortin (POMC) and constitutes approximately 13.4% of total beta-endorphin immunoreactivity in human hypothalamus [1]. Unlike the full-length beta-endorphin (1-31), which is a potent non-selective opioid receptor agonist, beta-endorphin (1-27) exhibits a functionally inverted pharmacological profile, acting predominantly as an opioid antagonist at epsilon receptors while retaining high-affinity binding to mu, delta, and kappa opioid receptors [2]. This functional inversion, driven solely by C-terminal truncation, makes beta-endorphin (1-27) a unique tool compound for dissecting epsilon-receptor-mediated physiology and for studies requiring endogenous antagonist controls.

Why beta-Endorphin (1-27) Cannot Be Substituted by beta-Endorphin (1-31), (1-26), or N-Acetylated Derivatives


The six naturally occurring beta-endorphin forms—beta-endorphin (1-31), (1-27), (1-26), and their respective α-N-acetyl derivatives—are structurally similar but produce distinctly different biological effects, making generic substitution scientifically invalid [1]. beta-Endorphin (1-31) is a potent agonist at mu, delta, and kappa opioid receptors (Kis = 3.73, 5.02, and 32.7 nM respectively in COS-1 cells); beta-endorphin (1-27) binds the same three receptors (Kis = 5.31, 6.17, and 39.82 nM) yet functions as an antagonist; beta-endorphin (1-26) and all three α-N-acetyl derivatives lack opioid receptor activity entirely [2]. Even within the same receptor binding assay system, the functional consequence of binding is diametrically opposed between the 1-31 and 1-27 forms. A researcher purchasing beta-endorphin (1-31) expecting agonist activity will obtain the opposite functional outcome if (1-27) is inadvertently substituted, and vice versa. These divergent pharmacological profiles are not predictable from sequence homology alone and must be verified empirically for each specific research application.

Quantitative Comparative Evidence for beta-Endorphin (1-27): Head-to-Head Differentiation Data


Functional Inversion: beta-Endorphin (1-27) Acts as an Antagonist Whereas beta-Endorphin (1-31) Is an Agonist at the Same Receptors

In cloned rat opioid receptors expressed in COS-1 cells, beta-endorphin (1-31) binds as a full agonist with Kis of 3.73 nM (mu), 5.02 nM (delta), and 32.7 nM (kappa) . beta-Endorphin (1-27) binds the same three receptors with comparable affinity—Kis of 5.31 nM (mu), 6.17 nM (delta), and 39.82 nM (kappa)—yet functions as an antagonist, blocking beta-endorphin-induced analgesia when co-injected intracerebroventricularly (i.c.v.) in mice . The binding affinity is nearly identical (within ~1.2–1.4 fold), but the functional consequence is completely reversed. In contrast, beta-endorphin (1-26) and all α-N-acetyl derivatives of the three peptides lack opioid receptor activity entirely [1].

opioid pharmacology epsilon receptor agonist-antagonist inversion

Antagonist Potency: beta-Endorphin (1-27) Is 4–5× More Potent Than Naloxone in Blocking beta-Endorphin-Induced Analgesia

In a head-to-head comparison using the mouse tail-flick assay, i.c.v. co-injection of beta-endorphin (1-27) with beta-endorphin produced a parallel rightward shift in the dose-response curve for analgesia, indicating competitive antagonism at the same receptor site. The potency of beta-endorphin (1-27) in antagonizing beta-endorphin-induced analgesia was >4 times greater than that of naloxone, the classical pan-opioid antagonist [1]. A subsequent study confirmed this finding and further demonstrated that beta-endorphin (1-27) at 4–5× the potency of naloxone also antagonizes etorphine-induced analgesia, while beta-endorphin (1-26) shows no antagonism at doses up to 500 pmol per animal [2].

analgesia antagonism epsilon receptor pharmacology in vivo opioid blockade

Epsilon Receptor Selectivity: beta-Endorphin (1-27) Blocks Epsilon- but Not Mu-, Delta-, or Kappa-Mediated Analgesia

In a systematic selectivity screen, i.c.v. beta-endorphin (1-27) was tested against analgesia induced by agonists selective for each opioid receptor subtype: beta-endorphin (epsilon), DAGO and morphine (mu), DPDPE and DADLE (delta), and U-50,488H (kappa). beta-Endorphin (1-27), at doses that alone produced no analgesia, antagonized only beta-endorphin-induced analgesia while having no effect on analgesia produced by any mu-, delta-, or kappa-selective agonist [1]. This functional selectivity profile is unique among endogenous opioid peptide fragments. A separate conditioned place preference study confirmed that beta-endorphin (1-27) (10 µg, i.c.v.) selectively abolishes the reinforcing effects of mu- and delta- but not kappa-opioid agonists [2].

epsilon opioid receptor receptor selectivity profiling differential antagonism

Cardiovascular Activity: beta-Endorphin (1-27) Exhibits 10-Fold Greater Hypotensive Potency Than beta-Endorphin (1-31)

Intracisternal injection of beta-endorphin (1-27) produced a 10-fold greater hypotensive response than beta-endorphin (1-31) in anesthetized rats. At a 10-fold lower dose (0.15 nmol), beta-endorphin (1-27) produced a reduction in mean arterial pressure (MAP) equivalent to that of 1.5 nmol beta-endorphin (1-31) (reduction of ~29.7 ± 3.9 mm Hg). At the higher 1.5 nmol dose, beta-endorphin (1-27) sustained a maximal MAP reduction of 49.2 ± 3.9 mm Hg throughout the 120-minute test period, accompanied by bradycardia that was not observed with beta-endorphin (1-31). In contrast, beta-endorphin (1-26) and all N-acetyl derivatives were completely inactive at 1.5 nmol [1]. Additionally, beta-endorphin (1-27) stimulated catecholamine release from perfused adrenal glands, whereas beta-endorphin (1-31) was inactive in this assay [1].

cardiovascular pharmacology blood pressure regulation C-terminal truncation effects

Brain Membrane Binding: beta-Endorphin (1-27) Shows 3.3-Fold Higher Affinity for Rat vs. Mouse Brain Preparations

beta-Endorphin (1-27) binds to rat brain membrane preparations with an IC50 of 1.1 nM and to mouse brain membrane preparations with an IC50 of 5.7 nM, a 5.2-fold species difference . By comparison, the full-length beta-endorphin (1-31) shows IC50s of 0.33 nM (rat) and 0.67 nM (mouse)—a 2-fold species difference and approximately 3.3-fold and 8.5-fold higher absolute affinity than (1-27) in rat and mouse respectively . This quantitative species-dependent binding differential must be accounted for when selecting the appropriate peptide for a given experimental model.

species-dependent binding radioreceptor assay CNS membrane preparations

Mixed Agonist-Antagonist Profile: beta-Endorphin (1-27) Functions as a Full Agonist at Higher Doses Through a Non-Classical Receptor Mechanism

At doses higher than those required for antagonism, i.c.v. beta-endorphin (1-27) acts as a full antinociceptive agonist in mice. However, unlike beta-endorphin (1-31)-induced antinociception, which is blocked by the delta-2 antagonist naltriben (NTB), the agonistic effect of beta-endorphin (1-27) is resistant to blockade by NTB, the delta-1 antagonist BNTX, the mu antagonist beta-FNA, and the kappa antagonist nor-BNI [1]. This indicates that beta-endorphin (1-27) mediates its own antinociception through a receptor distinct from classical mu, kappa, delta-1, or delta-2 opioid receptors, or potentially through a non-opioid mechanism. This dose-dependent functional switch from antagonist to agonist through a unique receptor pathway has no parallel among other beta-endorphin fragments.

mixed agonist-antagonist delta-1 opioid receptor non-classical opioid mechanism

High-Impact Application Scenarios for beta-Endorphin (1-27) in Research and Drug Discovery


Epsilon Opioid Receptor Pharmacological Characterization and Deorphanization Studies

beta-Endorphin (1-27) is the only well-characterized endogenous peptide antagonist with functional selectivity for epsilon opioid receptors. As demonstrated by Suh et al. (1988), (1-27) selectively blocks beta-endorphin-induced (epsilon-mediated) analgesia while sparing mu, delta, and kappa receptor-mediated responses [1]. This makes (1-27) an indispensable tool for: (a) pharmacologically isolating epsilon receptor contributions in tissues co-expressing multiple opioid receptor subtypes; (b) validating putative epsilon receptor ligands in competition assays; (c) distinguishing epsilon- from mu/delta/kappa-mediated effects in vivo where genetic knockout models are unavailable or confounded by compensatory changes.

Endogenous Opioid Antagonist Control in Analgesia and Reward Pathway Studies

beta-Endorphin (1-27) provides >4-fold greater antagonist potency than naloxone at epsilon receptors while retaining the peptide nature of an endogenous ligand [1]. In conditioned place preference paradigms, (1-27) (10 µg, i.c.v.) selectively abolishes the reinforcing effects of mu and delta agonists without producing aversive effects on its own . This profile enables researchers to dissect the endogenous opioid contribution to reward circuitry without the confounds of small-molecule antagonist off-target effects, and to study the physiological role of endogenous opioid tone using a naturally occurring fragment rather than a synthetic antagonist.

Cardiovascular and Autonomic Regulation Studies Requiring High-Potency Peptide Tools

The 10-fold greater central hypotensive potency of beta-endorphin (1-27) compared to (1-31), combined with its unique bradycardic and adrenal catecholamine-releasing activities [1], positions (1-27) as the preferred beta-endorphin fragment for cardiovascular pharmacology research. At 0.15 nmol i.c., (1-27) achieves MAP reductions equivalent to 1.5 nmol of (1-31), enabling lower-dose experimental designs with reduced peptide consumption. The compound's ability to stimulate catecholamine release from perfused adrenal glands—a property absent in (1-31)—further distinguishes it for studies of sympathetic-adrenal axis regulation.

Non-Classical Opioid Receptor Signaling and Mixed Agonist-Antagonist Mechanism Studies

As shown by Takemori and Portoghese (1993), beta-endorphin (1-27) at high doses produces antinociception through a receptor mechanism resistant to blockade by antagonists of mu (beta-FNA), kappa (nor-BNI), delta-1 (BNTX), and delta-2 (NTB) receptors [1]. This makes (1-27) a unique probe for investigating non-classical opioid signaling pathways. Researchers studying orphan GPCRs, biased signaling, or non-opioid mechanisms of peptide-mediated antinociception can use (1-27) as a defined pharmacological tool whose effects cannot be attributed to any of the four classical opioid receptor subtypes.

Quote Request

Request a Quote for beta-Endorphin (1-27)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.